![molecular formula C25H43NO3 B13788289 [(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate CAS No. 94386-34-2](/img/structure/B13788289.png)
[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate is a complex organic compound that belongs to the class of epoxypregnanes. This compound is characterized by its unique structure, which includes an epoxide ring and a dimethylammonium group attached to a pregnane skeleton. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Ammonium Group Introduction: The dimethylammonium group is introduced via a nucleophilic substitution reaction, where a suitable dimethylamine derivative reacts with the epoxide intermediate.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like hydrogen peroxide.
Reduction: Reduction of the epoxide ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dimethylammonium group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dimethylamine, other nucleophiles.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
[(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate involves its interaction with specific molecular targets. The epoxide ring and dimethylammonium group play crucial roles in its biological activity. The compound may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparación Con Compuestos Similares
[(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate can be compared with other epoxypregnanes and steroid derivatives. Similar compounds include:
Epoxypregnanes: Compounds with similar epoxide rings but different substituents.
Steroid Derivatives: Compounds with similar steroid skeletons but different functional groups.
Uniqueness
The uniqueness of [(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate lies in its specific combination of an epoxide ring and a dimethylammonium group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
94386-34-2 |
|---|---|
Fórmula molecular |
C25H43NO3 |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
[(5S,6R,9R,13S,16S,18S)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosan-16-yl]-dimethylazanium;acetate |
InChI |
InChI=1S/C23H39NO.C2H4O2/c1-15-19-7-8-21-18-6-5-16-13-17(24(3)4)9-11-22(16,2)20(18)10-12-23(19,21)14-25-15;1-2(3)4/h15-21H,5-14H2,1-4H3;1H3,(H,3,4)/t15-,16+,17+,18?,19-,20?,21?,22+,23+;/m1./s1 |
Clave InChI |
NHKJAIVPHGJKJE-OTSRDOKXSA-N |
SMILES isomérico |
C[C@@H]1[C@H]2CCC3[C@@]2(CCC4C3CC[C@@H]5[C@@]4(CC[C@@H](C5)[NH+](C)C)C)CO1.CC(=O)[O-] |
SMILES canónico |
CC1C2CCC3C2(CCC4C3CCC5C4(CCC(C5)[NH+](C)C)C)CO1.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)

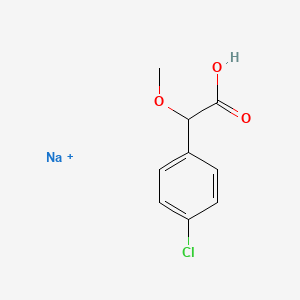
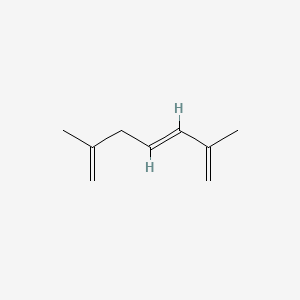

![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)

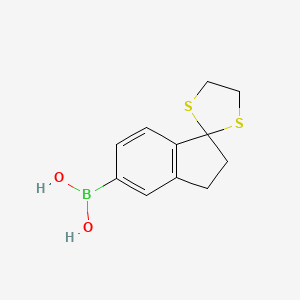
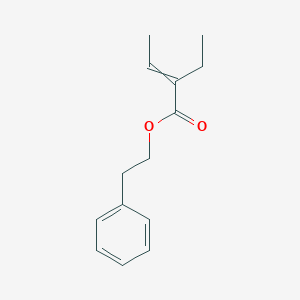
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)

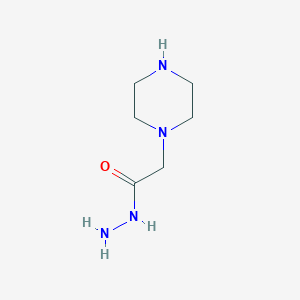
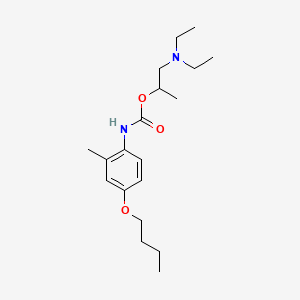
![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)
